2-P-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-methylphenyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The purity of the final product is often confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 2-(4-methylphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has an amino group instead of a methyl group, which can lead to different reactivity and applications.
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate:
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound contains an azido group, which can be used in click chemistry and other specialized reactions.
The uniqueness of tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 |
InChI Key |
QIZKNUGAJQZRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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